Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.
See also: ... View More ...
Brompheniramine maleate
CAS No.: 980-71-2
Cat. No.: VC20746584
Molecular Formula: C20H23BrN2O4
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 980-71-2 |
---|---|
Molecular Formula | C20H23BrN2O4 |
Molecular Weight | 435.3 g/mol |
IUPAC Name | 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | SRGKFVAASLQVBO-WLHGVMLRSA-N |
Isomeric SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties and Structure
Brompheniramine maleate is an alkylamine class antihistamine with the chemical name 2-pyridinepropanamine, -[4-bromophenyl)-N,N-dimethyl-,(±)-,[Z]-2-butenedioate (1:1) . The compound has distinct chemical characteristics that contribute to its pharmacological activity.
Basic Chemical Information
Brompheniramine maleate possesses specific chemical properties that are important for its pharmaceutical application and analysis, as shown in the following table:
Parameter | Value |
---|---|
Chemical Formula | C20H23BrN2O4 |
CAS Number | 980-71-2 |
Molecular Weight | 435.31 g/mol |
Appearance | White crystalline powder |
Solubility | Soluble in methanol |
Storage Conditions | 4°C |
Pharmacological Classification and Mechanism of Action
Brompheniramine maleate belongs to a specific classification of antihistamines with a well-established mechanism of action that explains its therapeutic effects.
Receptor Activity
Brompheniramine maleate functions primarily as a histamine antagonist, specifically targeting H1-receptors . This mechanism involves competitive binding at histamine receptor sites on effector cells, thereby preventing histamine from exerting its effects . The compound's efficacy in treating allergic symptoms stems directly from this antagonism of the allergic response, which typically includes vasodilatation, increased vascular permeability, and elevated mucus secretion in nasal tissue .
Secondary Pharmacological Effects
Beyond its primary antihistaminic action, brompheniramine maleate demonstrates notable anticholinergic (drying) effects and sedative properties . These secondary effects contribute to both its therapeutic benefits and its side effect profile, particularly the sedation that is commonly associated with first-generation antihistamines.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of brompheniramine maleate has been well-characterized through clinical research, providing important information about its absorption, distribution, metabolism, and elimination.
Absorption and Distribution
Brompheniramine maleate demonstrates excellent absorption from the gastrointestinal tract following oral administration . Research indicates that peak plasma concentration after a single oral dose of 4 mg is reached in approximately 5 hours, indicating relatively slow but consistent absorption kinetics .
Clinical Applications and Formulations
Brompheniramine maleate has specific approved indications and is available in various pharmaceutical formulations designed for different patient populations and clinical needs.
Primary Therapeutic Indications
The primary indication for brompheniramine maleate is for the symptomatic relief of upper respiratory symptoms associated with allergic rhinitis and the common cold . Its efficacy in reducing nasal congestion and other upper respiratory symptoms makes it a valuable option in the management of these common conditions .
Available Formulations
One common formulation of brompheniramine maleate is as oral drops containing 1 mg of the active ingredient per 1 mL, formulated with various inactive ingredients including banana flavor, citric acid, glycerin, propylene glycol, purified water, saccharin sodium, sodium benzoate, sorbitol, strawberry flavor, and xanthan gum . This liquid formulation is particularly suitable for pediatric patients and those who have difficulty swallowing solid dosage forms.
Clinical Efficacy and Research Findings
The therapeutic efficacy of brompheniramine maleate has been substantiated through rigorous clinical trials, particularly in the context of rhinovirus colds.
Efficacy in Rhinovirus Colds
A large randomized, controlled trial investigated the efficacy of brompheniramine maleate in volunteers with experimental rhinovirus colds . In this study, brompheniramine (12 mg) or placebo was administered twice daily at 8:00 a.m. and 8:00 p.m. for up to 4 days after symptom onset .
Quantitative Outcomes
The clinical trial data demonstrated significant improvements across multiple symptom parameters, as outlined in the following table:
Symptom Parameter | Brompheniramine Group | Placebo Group | Statistical Significance |
---|---|---|---|
Nasal Secretion Weight (Day 1) | 4.3 g | 6.8 g | P ≤ .03 |
Nasal Secretion Weight (Day 2) | 4.8 g | 7.7 g | P ≤ .03 |
Nasal Secretion Weight (Day 3) | 3.3 g | 5.3 g | P ≤ .03 |
Rhinorrhea Score (Day 1) | 0.6 | 0.8 | P < .03 |
Rhinorrhea Score (Day 2) | 0.5 | 0.8 | P < .03 |
Rhinorrhea Score (Day 3) | 0.3 | 0.5 | P < .03 |
Sneeze Count (Day 1) | 1.8 | 3.6 | P ≤ .001 |
Sneeze Count (Day 2) | 2.1 | 5.1 | P ≤ .001 |
Sneeze Count (Day 3) | 1.3 | 3.3 | P ≤ .001 |
Total Symptom Score (Day 1) | 4.8 | 6.0 | P = .03 |
Total Symptom Score (Day 2) | 4.1 | 5.6 | P = .003 |
The data clearly demonstrates that brompheniramine maleate significantly reduced nasal secretion weights, rhinorrhea scores, and sneeze counts compared to placebo across all three days of treatment . Additionally, cough counts were lower after the first day of treatment in the brompheniramine group compared to controls (4.7 vs. 7.9, P = 0.05) .
Beyond its clinical use, brompheniramine maleate is also utilized in laboratory and research settings. High-quality reference standards of the compound are available for various analytical and research purposes, typically in quantities such as 125 mg vials .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume